Noxiptiline

depression clinical trial onset of action

Researchers requiring a TCA with rapid onset for time-sensitive in vivo depression models face limited compound-specific sourcing options. Noxiptiline addresses this gap: its clinical data show significantly faster onset in female patients and superior efficacy in insidious-onset depression vs. amitriptyline. - 50% response rate in endogenous depression-statistically equivalent to amitriptyline (51%) - Distinct psychomotor-stimulating profile (less sedative), enabling motor-function studies - Balanced SNRI action with unique oxime-ether pharmacophore differentiating it from imipramine/amitriptyline

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 3362-45-6
Cat. No. B1212449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoxiptiline
CAS3362-45-6
SynonymsAgedal
Bayer 1521
Bayer-1521
dibenzoxin
Elronon
noxiptilin
noxiptilin hydrochloride
noxiptilin monohydrochloride
noxiptyline
noxyptyline
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCN(C)CCON=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C19H22N2O/c1-21(2)13-14-22-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10H,11-14H2,1-2H3
InChIKeyGPTURHKXTUDRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noxiptiline (CAS 3362-45-6): Tricyclic Antidepressant Procurement Overview and Chemical Identification


Noxiptiline (CAS 3362-45-6; also known as noxiptyline and dibenzoxine) is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1970s for the treatment of depression [1]. It acts primarily as a serotonin and norepinephrine reuptake inhibitor and has been described in the literature as one of the most effective TCAs, rivaling amitriptyline in clinical efficacy [2]. Its unique structural feature, an oxime ether moiety, distinguishes it from many other tricyclic compounds and contributes to its pharmacological profile [3].

Why Noxiptiline (CAS 3362-45-6) Cannot Be Interchanged with Amitriptyline or Imipramine Without Scientific Justification


Tricyclic antidepressants (TCAs) exhibit significant inter-compound variability in receptor binding profiles, onset kinetics, and clinical efficacy patterns that preclude simple generic substitution. Noxiptiline demonstrates a distinct combination of rapid onset and balanced monoamine reuptake inhibition that differs quantitatively from amitriptyline and imipramine [1]. Direct comparative clinical data reveal that noxiptiline achieves a significantly faster onset of action in female patients and shows differential efficacy depending on illness onset pattern—findings that would not be predicted from class membership alone [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than TCA class assumptions.

Noxiptiline (CAS 3362-45-6): Quantified Differential Evidence Against Amitriptyline and Imipramine


Faster Onset of Antidepressant Action vs. Amitriptyline in Female Patients

In a double-blind, multicenter trial comparing noxiptiline with amitriptyline in hospitalized patients with primary depressive illness, noxiptiline demonstrated a significantly faster onset of antidepressant action. After one week of treatment, female patients receiving noxiptiline showed a significantly greater percentage reduction in total score on the Hamilton Rating Scale for Depression compared to those receiving amitriptyline [1].

depression clinical trial onset of action

Differential Efficacy by Illness Onset Pattern vs. Amitriptyline

The same double-blind trial revealed that noxiptiline had a significantly better effect than amitriptyline in patients with an insidious (gradual) onset of depressive illness. Conversely, there was a strong but non-significant tendency favoring amitriptyline in patients with a more acute onset of illness [1].

depression clinical trial patient stratification

Comparative Clinical Efficacy Among Seven Tricyclic Antidepressants

In a comparative analysis of 250 patients with endogenous depression treated with seven different tricyclic antidepressants, noxiptilin demonstrated a positive response rate of 50%, second only to amitriptyline (51%) and exceeding imipramine (42%), dibenzepin (43%), clomipramine, desipramine, and nomifensine [1].

endogenous depression comparative efficacy response rate

Distinct Psychomotor Stimulating Profile vs. Sedative TCAs

Clinical testing of noxiptilin across three specialized clinics characterized it as a bipolar thymoleptic agent with a stimulating effect on psychomotor function that is more pronounced than its sedative action. This profile distinguishes it from TCAs with predominantly sedative properties and indicates that adjunctive neuroleptic or sedative-tranquilizer therapy may be favorable in patients with anxious, agitated depressive syndromes [1].

psychomotor function thymoleptic clinical profile

Side Effect Frequency Trends vs. Amitriptyline

In the double-blind comparison with amitriptyline, noxiptiline was associated with lower frequencies of dizziness, palpitations, and constipation. However, it is important to note that none of these differences reached statistical significance [1].

side effects tolerability adverse events

Noxiptiline (CAS 3362-45-6): Evidence-Backed Research and Industrial Application Scenarios


Preclinical Models Requiring Rapid-Onset Antidepressant Activity

Noxiptiline is suitable for in vivo depression models where early behavioral or biochemical readouts (e.g., within the first week of treatment) are critical. The significantly faster onset of action observed in female patients in the Lingjærde et al. (1975) trial supports its use in studies investigating temporal dynamics of antidepressant response [1].

Clinical Trial Design with Stratification by Illness Onset Pattern

For clinical studies or patient-derived model systems where the onset pattern of depressive illness (insidious vs. acute) is a key stratification variable, noxiptiline offers a data-backed rationale for differential allocation. Its demonstrated superiority in insidious-onset patients provides a specific, evidence-based selection criterion over amitriptyline [1].

Comparative Efficacy Studies Using a High-Efficacy TCA Active Control

Noxiptiline's 50% positive response rate in endogenous depression, which is statistically indistinguishable from amitriptyline's 51% and superior to imipramine's 42%, makes it an appropriate high-efficacy active control arm in comparative antidepressant trials. Its use as a benchmark comparator is supported by the Beresewicz et al. (1991) seven-drug analysis [2].

Research on Psychomotor Effects of Antidepressants

The characterization of noxiptiline as having a more pronounced psychomotor stimulating effect than sedative action (König et al., 1976) positions it as a compound of interest for studies investigating the differential effects of TCAs on motor function, arousal, and activity levels [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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